5,6-Dihydrouridine
Overview
Description
5,6-Dihydrouridine is a modified nucleoside derived from uridine. It is characterized by the addition of two hydrogen atoms to the uridine molecule, resulting in a fully saturated pyrimidine ring with no remaining double bonds . This compound is commonly found in transfer RNA (tRNA) and ribosomal RNA (rRNA) molecules, where it plays a role in enhancing the conformational flexibility of RNA structures .
Mechanism of Action
Target of Action
5,6-Dihydrouridine primarily targets the D-loop of tRNA in Bacteria, Eukaryota, and some Archaea . The D-loop of tRNA is a conserved position where this compound is commonly found .
Mode of Action
This compound is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts . This reaction is carried out by dihydrouridine synthases . The presence of this compound disturbs the stacking interactions in helices and destabilizes the RNA structure . It also stabilizes the C2’- endo sugar conformation, which is more flexible than the C3’- endo conformation .
Biochemical Pathways
The biochemical pathway of this compound involves the reduction of uridine, which can be further modified to 5-methyldihydrouridine . Dihydropirimidine dehydrogenase and dihydroorotate dehydrogenase are enzymes with activities similar to dihydrouridine synthases . These enzymes catalyze the NADPH-dependent reduction of uracil to 5,6-dihydrouracil and the oxidation of dihydroorotate to orotate in the pyrimidine biosynthesis pathway .
Result of Action
The presence of this compound in RNA results in a destabilization of the RNA structure and an enhancement of its conformational flexibility . This is due to the fact that this compound disturbs the stacking interactions in helices .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the tRNAs of organisms that grow at low temperatures (psychrophiles) have high this compound levels (40-70% more on average) which provides the necessary local flexibility of the tRNA at or below the freezing point .
Biochemical Analysis
Biochemical Properties
5,6-Dihydrouridine is involved in several biochemical reactions, primarily through its interaction with various enzymes and proteins. One of the key enzymes responsible for the synthesis of this compound is dihydrouridine synthase, which catalyzes the reduction of uridine to this compound in RNA transcripts . The interaction between this compound and dihydrouridine synthase is crucial for the post-transcriptional modification of tRNA, which enhances the conformational flexibility of the RNA molecule .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In tRNA, the presence of this compound increases the local flexibility of the RNA molecule, which is essential for its proper functioning during protein synthesis . This modification also influences cell signaling pathways, gene expression, and cellular metabolism by affecting the stability and structure of RNA molecules . For example, in psychrophilic bacteria, high levels of this compound in tRNA provide the necessary flexibility for the tRNA to function at low temperatures .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with dihydrouridine synthase, which catalyzes the reduction of the 5,6-double bond in uridine to form this compound . This post-transcriptional modification occurs in the D-loop of tRNA and other conserved positions in RNA molecules . The presence of this compound disrupts the stacking interactions in RNA helices, destabilizing the RNA structure and increasing its conformational flexibility . This effect is propagated to the neighboring residues, enhancing the overall flexibility of the RNA molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a shelf life of up to four years when stored at -20°C . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types being studied. For example, in in vitro studies, the presence of this compound in tRNA has been shown to enhance the flexibility and stability of the RNA molecule over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance the flexibility and stability of tRNA, leading to improved protein synthesis and cellular function . High doses of this compound can have toxic or adverse effects, including the inhibition of enzyme activity and disruption of cellular processes . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with dihydrouridine synthase and other enzymes . This modification is formed post-transcriptionally by the reduction of uridine in tRNA transcripts . The presence of this compound in tRNA affects the metabolic flux and levels of metabolites by influencing the stability and structure of the RNA molecule . Additionally, this compound can be further modified to form 5-methyldihydrouridine, which has additional effects on RNA function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This modification is primarily localized in the D-loop of tRNA and other conserved positions in RNA molecules . The presence of this compound in these regions affects the localization and accumulation of the RNA molecule, influencing its overall function and stability . Additionally, the distribution of this compound can vary depending on the specific cell types and experimental conditions being studied .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it is found in tRNA and other RNA molecules . This localization is directed by targeting signals and post-translational modifications that ensure the proper distribution of this compound within the cell . The presence of this compound in specific subcellular compartments can affect its activity and function, influencing the overall stability and flexibility of the RNA molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-Dihydrouridine is synthesized post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts. The reduction process involves the use of reducing agents such as sodium borohydride or alkaline conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the enzymatic reduction of uridine using dihydrouridine synthases remains the primary method. This process can be scaled up for industrial applications by optimizing the reaction conditions and enzyme concentrations .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydrouridine undergoes various chemical reactions, including:
Reduction: The primary reaction for its synthesis, where uridine is reduced to this compound.
Oxidation: It can be oxidized back to uridine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of reactive sites on the pyrimidine ring.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, alkaline conditions.
Oxidizing Agents: Mild oxidizing agents can revert this compound to uridine.
Solvents: Common solvents include water, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS).
Major Products:
Reduction Products: this compound from uridine.
Oxidation Products: Uridine from this compound.
Scientific Research Applications
5,6-Dihydrouridine has several scientific research applications:
Comparison with Similar Compounds
Uridine: The precursor to 5,6-dihydrouridine, which lacks the additional hydrogen atoms.
Pseudouridine: Another modified nucleoside that stabilizes RNA structure, in contrast to the destabilizing effect of this compound.
2’-O-Methyluridine: A modified nucleoside that also stabilizes RNA structure.
Uniqueness: this compound is unique in its ability to enhance the conformational flexibility of RNA molecules, particularly in cold-adapted organisms. This property distinguishes it from other modified nucleosides that typically stabilize RNA structures .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBLXKRQACLCR-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021329 | |
Record name | 3,4,5,6-Tetrahydrouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,6-Dihydrouridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5627-05-4, 18771-50-1 | |
Record name | Dihydrouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5627-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydrouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5,6-Tetrahydrouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dihydrouridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FR359JO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5,6-Dihydrouridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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